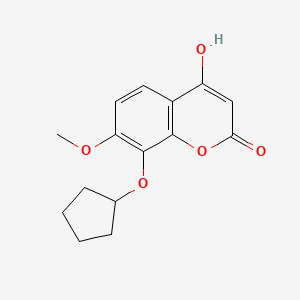
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one
Vue d'ensemble
Description
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with cyclopentyloxy, hydroxy, and methoxy groups.
Méthodes De Préparation
The synthesis of 8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable coumarin derivative, such as 4-hydroxycoumarin.
Cyclopentyloxy Substitution: The hydroxy group at position 8 is substituted with a cyclopentyloxy group using cyclopentyl bromide in the presence of a base like potassium carbonate.
Methoxylation: The hydroxy group at position 7 is methylated using dimethyl sulfate or methyl iodide in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and scalability.
Analyse Des Réactions Chimiques
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or cyclopentyloxy groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the development of dyes, optical brighteners, and fluorescent probes.
Mécanisme D'action
The mechanism of action of 8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one can be compared with other similar compounds, such as:
Scopoletin (7-hydroxy-6-methoxychromen-2-one): A naturally occurring coumarin with similar structural features but different substitution patterns.
Isoscopoletin (6-hydroxy-7-methoxychromen-2-one): Another coumarin derivative with a hydroxy group at position 6 instead of 4.
4-amino-8-(cyclopentyloxy)-7-methoxy-2H-chromen-2-one: A related compound with an amino group at position 4 instead of a hydroxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H16O5 |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H16O5/c1-18-12-7-6-10-11(16)8-13(17)20-14(10)15(12)19-9-4-2-3-5-9/h6-9,16H,2-5H2,1H3 |
Clé InChI |
KYLLFKKPBDXJHZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)O)OC3CCCC3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













